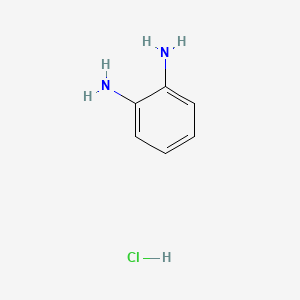

Benzene-o-diamine monohydrochloride

Übersicht

Beschreibung

N,N-Dimethyl-p-phenylenediamine monohydrochloride (referred to herein as the primary compound) is a hydrochloride salt of a para-substituted aromatic diamine. Its chemical structure comprises a benzene ring with two amino groups at the para positions, where one amino group is dimethylated.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

- Hydrochlorination of o-Phenylenediamine : This method involves treating o-phenylenediamine with hydrochloric acid to yield the monohydrochloride salt.

- Condensation Reactions : Benzene-o-diamine can react with various aldehydes and ketones to form valuable organic compounds such as benzimidazoles, which are important in medicinal chemistry.

Organic Synthesis

Benzene-o-diamine monohydrochloride serves as a versatile building block in organic synthesis. It participates in various condensation reactions leading to the formation of complex molecules.

- Benzimidazole Derivatives : It condenses with carboxylic acids to produce benzimidazole derivatives, which have applications in drug development and agrochemicals .

| Reaction Type | Product | Application |

|---|---|---|

| Condensation with carboxylic acids | Benzimidazoles | Pharmaceuticals |

| Reaction with aldehydes | 2-substituted benzimidazoles | Anticancer agents |

Pharmaceutical Applications

This compound is crucial in the pharmaceutical industry for synthesizing various drugs. Its derivatives exhibit a range of biological activities including:

- Anticancer Properties : Compounds derived from benzene-o-diamine have shown potential in inhibiting cancer cell proliferation .

- Antimicrobial Activity : Certain derivatives demonstrate significant antimicrobial effects against bacteria and fungi, making them candidates for developing new antibiotics.

Dye Manufacturing

The compound is also utilized in the dye industry due to its ability to form colored complexes with metals. It is particularly effective in producing azo dyes, which are widely used in textiles.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzene-o-diamine derivatives against various cancer cell lines. The results indicated that specific derivatives inhibited cell growth significantly:

- Cell Lines Tested : A549 (lung adenocarcinoma), C6 (rat glioma).

- Inhibition Rates : Some derivatives achieved over 70% inhibition at specific concentrations.

Case Study 2: Antimicrobial Efficacy

Research focused on the incorporation of benzene-o-diamine derivatives into polymer matrices for dental applications showed promising results:

- Microbial Strains Tested : Candida albicans.

- Concentration Levels : Formulations containing 3% and 5% of the compound led to a reduction of fungal colonies by up to 3 log units compared to control groups.

Analyse Chemischer Reaktionen

Condensation with Carboxylic Acids and Derivatives (Phillips Method)

Benzene-o-diamine monohydrochloride reacts with carboxylic acids, acid anhydrides, or esters under acidic or thermal conditions to form 2-substituted benzimidazoles. This method is widely employed for its high yields and simplicity.

Mechanism :

-

Step 1 : Protonation of the carboxylic acid derivative (e.g., RCOOH) under acidic conditions.

-

Step 2 : Nucleophilic attack by the amine groups of o-phenylenediamine, followed by cyclization and dehydration .

Table 1: Reactions with Carboxylic Acid Derivatives

Oxidative Cyclization with Aldehydes

Aldehydes undergo condensation with this compound in the presence of oxidants or catalysts to yield 2-aryl/alkyl benzimidazoles. Air, iodine, or metal triflates are commonly used oxidants.

Key Catalysts :

Table 2: Aldehyde Condensation Reactions

Diazotization and Electrophilic Substitution

The hydrochloride salt facilitates diazotization, forming diazonium intermediates that participate in coupling or substitution reactions.

Mechanism :

-

Diazonium ion formation via reaction with NaNO₂/HCl at 0–5°C.

-

Subsequent coupling with phenols or amines to form azo dyes .

Table 3: Diazonium Salt Applications

| Substrate | Reaction Type | Product | Application | Reference |

|---|---|---|---|---|

| β-Naphthol | Azo coupling | Orange azo dye | Textile dye | |

| Aniline | Sandmeyer reaction | Chlorobenzene derivative | Pharmaceutical intermediate |

Acylation with Acyl Chlorides

Acyl chlorides react with the amine groups to form N-acylated intermediates or benzimidazoles, depending on conditions.

Conditions :

-

Pyridine/base required to neutralize HCl.

-

Prolonged heating (>200°C) favors cyclization to benzimidazoles .

Table 4: Acylation Reactions

| Acyl Chloride | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Pyridine, reflux, 8h | N,N'-Dibenzoyl derivative | 75 | |

| Acetyl chloride | 200°C, 6h | 2-Methylbenzimidazole | 68 |

Reactions with Nitriles and Ketones

-

Nitriles : Under acidic conditions (e.g., HCl), nitriles form 2-substituted benzimidazoles via intermediate amidines .

-

Ketones : Condensation with ketones (e.g., acetophenone) yields benzimidazoles with elimination of water or alkanes .

Example :

Coordination Chemistry

This compound acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes are precursors to redox-active catalysts or conductive polymers .

Example :

Schiff Base Formation

Condensation with aldehydes/ketones yields Schiff bases, which are precursors to corrosion inhibitors (e.g., benzotriazole) or chelating agents .

Example :

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Benzene-o-diamine monohydrochloride in complex matrices, and what are their limitations?

- Methodological Answer : Reverse-phase HPLC with UV detection is often preferred for quantifying aromatic diamines due to their strong UV absorption. However, challenges arise when co-eluting excipients or degradation products interfere. For example, gas chromatography (GC) methods, as described for structurally similar compounds like Benzydamine hydrochloride, require derivatization and may introduce uncertainty due to prolonged sample preparation . To improve specificity, coupling HPLC with mass spectrometry (MS) is advised, though this requires optimization of ionization parameters (e.g., ESI+ mode for protonated ions).

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

- Methodological Answer : Synthesis protocols should prioritize protecting-group strategies for the amine functionalities to prevent side reactions. For instance, N,N-dimethyl-p-phenylenediamine derivatives often use Boc (tert-butoxycarbonyl) protection during intermediate steps . Post-synthesis, recrystallization from ethanol/water mixtures can reduce unreacted precursors. Purity should be verified via melting point analysis and chromatographic retention time matching against reference standards.

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound’s hygroscopic nature necessitates storage in desiccators under inert atmospheres (e.g., nitrogen). Accelerated stability studies under varying pH (4–9), temperature (25–40°C), and light exposure should be conducted to identify degradation pathways. For related hydrochlorides like Benzydamine HCl, oxidative degradation is a key concern, warranting antioxidant additives (e.g., BHT) in stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often stem from differences in test models (e.g., in vitro vs. in vivo) or impurity profiles. A systematic review of historical data, as outlined in ecological risk assessments for quaternary ammonium compounds, should include:

- Re-evaluation of purity levels in tested batches.

- Cross-validation using standardized assays (e.g., Draize test for ocular toxicity ).

- Meta-analysis of literature indexed in databases like TOXNET to identify confounding variables .

Q. What experimental designs are effective for studying degradation pathways of this compound under UV irradiation?

- Methodological Answer : Use a photoreactor equipped with UV-B/C lamps (290–400 nm) to simulate environmental conditions. Monitor degradation via LC-MS/MS, focusing on quinone-like oxidation products common in aromatic amines. For chlorinated analogs like 4-Chloro-3-methylbenzene-1,2-diamine HCl, photodegradation kinetics follow pseudo-first-order models, which can guide parameter selection . Include radical scavengers (e.g., isopropanol) to assess hydroxyl radical involvement.

Q. How can researchers address challenges in characterizing this compound’s interactions with metal ions in catalytic systems?

- Methodological Answer : Employ spectroscopic techniques such as FT-IR and XPS to identify coordination sites (e.g., amine groups binding to Cu²⁺ or Fe³⁺). For structurally similar compounds, chelation often alters redox behavior, necessitating cyclic voltammetry to map electron transfer pathways. Reference data from PubChem on molecular weight and substituent effects can inform hypothesis generation .

Q. What strategies mitigate matrix effects when analyzing this compound in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery from aqueous matrices. For sediment or soil, pressurized liquid extraction (PLE) at elevated temperatures (80–100°C) enhances desorption. Method validation should follow ISO 17025 guidelines, incorporating internal standards (e.g., deuterated analogs) to correct for ion suppression in MS detection .

Q. How do researchers design studies to evaluate the compound’s role in redox-mediated biochemical pathways?

- Methodological Answer : Use electrochemical cells to simulate physiological redox potentials (−0.3 to +0.5 V vs. Ag/AgCl). Couple with enzymatic assays (e.g., cytochrome P450 activity) to assess metabolic activation. For diamine derivatives, electrochemical impedance spectroscopy (EIS) can quantify electron transfer rates, while computational models (DFT) predict reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Key Identifiers :

- Synonyms: 4-Amino-N,N-dimethylaniline monohydrochloride, NSC 47696 .

- Molecular Formula : C₈H₁₃N₂Cl (inferred from structural data).

- Applications : Presumed use as a reagent in organic synthesis or analytical chemistry, based on its classification under research-grade chemicals .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The primary compound is compared below with three structurally related hydrochlorides of aromatic amines (Table 1).

Table 1: Comparative Overview of Key Compounds

Functional Group and Substituent Analysis

- Primary Compound: Features a para-phenylenediamine backbone with dimethylation on one amine group. The monohydrochloride form enhances solubility and stability .

- 2-Amino-5-(diethylamino)toluene Monohydrochloride: A toluene derivative with a methyl group and diethylamino substitution. The bulky diethyl group may reduce reactivity compared to dimethylated analogues .

- Benzamidine Hydrochloride : A benzamidine (benzenecarboximidamide) derivative with a guanidine-like structure. Unlike diamines, it acts as a protease inhibitor in biochemical assays .

- 4-(Dimethylamino)benzylamine Dihydrochloride: Contains a benzylamine group with a para-dimethylamino substituent. The dihydrochloride form suggests higher acidity and solubility .

Eigenschaften

CAS-Nummer |

39145-59-0 |

|---|---|

Molekularformel |

C6H9ClN2 |

Molekulargewicht |

144.60 g/mol |

IUPAC-Name |

benzene-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,7-8H2;1H |

InChI-Schlüssel |

GNNALEGJVYVIIH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)N)N.Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.